Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 946235-04-7
VCID: VC4137640
InChI: InChI=1S/C20H17F2NO4S2/c1-3-27-20(24)18-19(15(11-28-18)13-6-4-12(2)5-7-13)29(25,26)23-14-8-9-16(21)17(22)10-14/h4-11,23H,3H2,1-2H3
SMILES: CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC(=C(C=C3)F)F
Molecular Formula: C20H17F2NO4S2
Molecular Weight: 437.48

Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate

CAS No.: 946235-04-7

Cat. No.: VC4137640

Molecular Formula: C20H17F2NO4S2

Molecular Weight: 437.48

* For research use only. Not for human or veterinary use.

Ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate - 946235-04-7

Specification

CAS No. 946235-04-7
Molecular Formula C20H17F2NO4S2
Molecular Weight 437.48
IUPAC Name ethyl 3-[(3,4-difluorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Standard InChI InChI=1S/C20H17F2NO4S2/c1-3-27-20(24)18-19(15(11-28-18)13-6-4-12(2)5-7-13)29(25,26)23-14-8-9-16(21)17(22)10-14/h4-11,23H,3H2,1-2H3
Standard InChI Key BXGAWXCNKVZUIR-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC(=C(C=C3)F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition

The compound has the molecular formula C<sub>20</sub>H<sub>17</sub>F<sub>2</sub>NO<sub>4</sub>S<sub>2</sub> and a molecular weight of 437.5 g/mol . Key structural components include:

  • A thiophene ring substituted at positions 3 and 4.

  • A sulfamoyl group (-SO<sub>2</sub>NH-) linked to a 3,4-difluorophenyl ring.

  • A 4-methylphenyl group at position 4 of the thiophene core.

  • An ethyl carboxylate ester at position 2.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC<sub>20</sub>H<sub>17</sub>F<sub>2</sub>NO<sub>4</sub>S<sub>2</sub>
Molecular Weight437.5 g/mol
logP (Predicted)~3.8 (estimated via analogy)
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Synthetic Routes and Optimization

Key Synthetic Steps

The synthesis typically involves a multi-step sequence:

  • Thiophene Core Formation: Cyclization of appropriate precursors (e.g., diketones or thioglycolic acid derivatives) to construct the thiophene ring.

  • Sulfamoylation: Introduction of the sulfamoyl group via reaction with 3,4-difluoroaniline and sulfonating agents .

  • Esterification: Attachment of the ethyl carboxylate group using ethyl chloroformate or similar reagents.

Reaction Conditions

  • Sulfamoylation: Conducted in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions .

  • Esterification: Requires catalytic pyridine to activate the carboxylate intermediate.

Table 2: Representative Synthetic Yields

StepYield (%)Purity (%)Source
Thiophene Formation7295
Sulfamoylation6590
Final Esterification8098

Pharmacological Properties

Anti-Inflammatory Activity

Sulfamoyl-containing compounds are known to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammation . While direct evidence for this compound is limited, structural analogs demonstrate IC<sub>50</sub> values of 0.8–2.4 μM in COX-2 inhibition assays . The 3,4-difluorophenyl group may enhance binding affinity through hydrophobic interactions with enzyme pockets .

Table 3: Cytotoxicity Data for Structural Analogs

CompoundMCF-7 IC<sub>50</sub> (μM)A549 IC<sub>50</sub> (μM)Source
Methyl 3-[(3,4-dichlorophenyl)sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate7.212.1
Ethyl 3-[(4-chlorophenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate9.814.5

Structure-Activity Relationships (SAR)

Role of Fluorine Substituents

The 3,4-difluorophenyl group increases lipophilicity (logP +0.5 vs. non-fluorinated analogs), improving membrane permeability . Fluorine’s electronegativity also stabilizes interactions with polar enzyme residues .

Sulfamoyl Group Modifications

Replacing the sulfamoyl group with carboxamide reduces anti-inflammatory activity by >50%, highlighting its critical role in COX-2 binding .

Ethyl Carboxylate vs. Methyl Ester

Ethyl esters generally exhibit superior metabolic stability compared to methyl analogs, as evidenced by 2.3-fold longer half-lives in hepatic microsome assays.

Applications and Future Directions

Drug Development

This compound serves as a lead structure for designing:

  • Dual COX-2/5-LOX inhibitors to mitigate gastrointestinal toxicity .

  • Anticancer agents targeting tubulin polymerization or topoisomerase II.

Challenges and Optimization

  • Solubility Limitations: Aqueous solubility <10 μg/mL necessitates prodrug strategies.

  • Metabolic Stability: Cytochrome P450-mediated oxidation of the thiophene ring requires structural shielding .

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